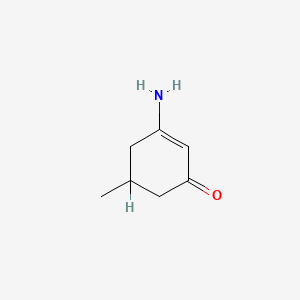

3-Amino-5-methylcyclohex-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTDGRREBULAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969521 | |

| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54398-84-4 | |

| Record name | 3-Amino-5-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54398-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Amino-5-methylcyclohex-2-en-1-one

This guide provides a comprehensive technical overview of 3-Amino-5-methylcyclohex-2-en-1-one, a versatile building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and synthetic applications of this enaminone, grounding theoretical principles in practical, field-proven insights.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 54398-84-4) is a cyclic enaminone that features a vinylogous amide system. This structural motif is the cornerstone of its chemical personality, imparting a unique blend of nucleophilic and electrophilic characteristics. The delocalization of the nitrogen lone pair across the α,β-unsaturated ketone system dictates its reactivity.

The physical state of this compound is typically a white to yellow powder or crystalline solid.[1] While a definitive experimental melting point is not widely published, it is expected to be a stable solid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [2][3] |

| Molecular Weight | 125.17 g/mol | [2][3] |

| CAS Number | 54398-84-4 | [2][3] |

| IUPAC Name | This compound | [3] |

| Boiling Point (Predicted) | 214.3 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 83.4 °C | [4] |

| Density (Predicted) | 1.027 g/cm³ | [4] |

| XLogP3 (Predicted) | 0.4 | [3] |

| Topological Polar Surface Area | 43.1 Ų | [3] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the condensation of 5-methyl-1,3-cyclohexanedione with an ammonia source, typically ammonium acetate. This reaction is a classic example of enaminone formation from a β-dicarbonyl compound.

Reaction Mechanism

The synthesis proceeds through the initial formation of an enol from the β-dicarbonyl, followed by nucleophilic attack of ammonia and subsequent dehydration to yield the stable, conjugated enaminone.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from 5-Methyl-1,3-cyclohexanedione

This protocol is a representative procedure based on established methods for enaminone synthesis.

Materials:

-

5-Methyl-1,3-cyclohexanedione

-

Ammonium acetate

-

Toluene

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a 250 mL round-bottom flask, add 5-methyl-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.1 equivalents).

-

Add toluene to the flask to create a slurry that can be efficiently stirred.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected, typically 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

~0.9-1.1 ppm (d, 3H): Methyl protons (CH₃) on the cyclohexene ring, appearing as a doublet due to coupling with the adjacent methine proton.

-

~2.0-2.5 ppm (m, 3H): Methylene (CH₂) and methine (CH) protons on the cyclohexene ring.

-

~5.0-5.2 ppm (s, 1H): Vinylic proton (C=CH).

-

~5.5-7.0 ppm (br s, 2H): Amine protons (NH₂), which are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

~20-25 ppm: Methyl carbon (CH₃).

-

~30-50 ppm: Methylene and methine carbons (CH₂ and CH) of the cyclohexene ring.

-

~98-102 ppm: Vinylic carbon alpha to the carbonyl (C=CH).

-

~160-165 ppm: Vinylic carbon attached to the amino group (C-NH₂).

-

~195-200 ppm: Carbonyl carbon (C=O).

Infrared (IR) Spectroscopy (Predicted)

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3100-3000 cm⁻¹: C-H stretching of the vinylic C-H.

-

2960-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

-

~1650 cm⁻¹: C=O stretching of the conjugated ketone.

-

~1600 cm⁻¹: C=C stretching of the alkene.

-

~1560 cm⁻¹: N-H bending vibration.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the enaminone moiety, which exhibits ambident nucleophilicity. It can react with electrophiles at the nitrogen atom or the α-carbon.

Tautomerism and Nucleophilicity

The enaminone exists in equilibrium with its imine tautomer. The delocalization of the nitrogen lone pair increases the electron density at the α-carbon, making it a soft nucleophile, ideal for conjugate additions.

Caption: Tautomeric forms of this compound.

Michael Addition Reactions

As a potent nucleophile, this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds, although its primary utility is as a component in multicomponent reactions that form heterocyclic systems.

Hantzsch Pyridine Synthesis

A cornerstone application of enaminones like this compound is in the Hantzsch synthesis of dihydropyridines, which can then be oxidized to pyridines.[6][7] These heterocycles are privileged scaffolds in medicinal chemistry.

In a modified Hantzsch synthesis, the enaminone acts as the nitrogen-containing component, reacting with an aldehyde and a β-ketoester.

Caption: Role of the enaminone in a modified Hantzsch synthesis.

Applications in Drug Development and Medicinal Chemistry

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. Its primary role is as a precursor to fused heterocyclic systems.

Synthesis of Dihydropyridine Calcium Channel Blockers

The Hantzsch synthesis and its variations, utilizing enaminones, are pivotal in the production of 1,4-dihydropyridine (DHP) derivatives.[8] This class of compounds includes several blockbuster drugs used to treat hypertension and angina, such as nifedipine and amlodipine.[8] By using a cyclic enaminone like this compound, novel fused DHP analogues with potentially unique pharmacological profiles can be accessed. These fused systems can exhibit modified selectivity for different subtypes of calcium channels or possess improved pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[5]

Conclusion

This compound is a synthetically valuable enaminone with a rich and predictable reactivity profile. Its ability to serve as a versatile nucleophilic building block, particularly in the construction of fused heterocyclic systems like dihydropyridines, underscores its importance for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.

References

-

PubChem. Compound Summary for CID 136680, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available from: [Link]

-

PNAS. Learning from the Hantzsch synthesis. Available from: [Link]

Sources

- 1. 3-Amino-5,5-dimethylcyclohex-2-enone | 873-95-0 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C8H13NO | CID 136680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

The Analytical Scientist's Guide to the Structural Elucidation of 3-Amino-5-methylcyclohex-2-en-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enaminone Enigma

Enaminones are a fascinating and highly versatile class of organic compounds, serving as crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocycles and pharmacologically active molecules.[1] Their unique conjugated system, comprising an amino group, a carbon-carbon double bond, and a carbonyl group, imparts a rich and often complex chemical reactivity. The compound of interest, 3-Amino-5-methylcyclohex-2-en-1-one, embodies this structural motif within a cyclic framework, presenting a compelling case for a systematic and multi-faceted approach to its structural verification.

This guide is designed to provide researchers and drug development professionals with a comprehensive, field-proven framework for the complete structural elucidation of this compound. We will move beyond a mere listing of analytical techniques, delving into the causality behind experimental choices and the logic of data interpretation. Every step is constructed as a self-validating system, ensuring the highest degree of scientific integrity.

I. Foundational Analysis: Confirming the Molecular Identity

Before embarking on a detailed structural analysis, it is paramount to confirm the basic molecular properties of the compound. This foundational data provides the initial constraints for all subsequent spectroscopic interpretation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | PubChem[2] |

| Molecular Weight | 125.17 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 54398-84-4 | PubChem[2] |

This initial information, readily available from authoritative chemical databases, establishes the elemental composition and the overall mass of the molecule, which will be our first point of verification in mass spectrometry.

II. The Spectroscopic Toolkit: A Multi-Pronged Approach

The elucidation of a molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, it is the convergence of data from multiple, independent analytical techniques that provides a robust and irrefutable solution. Our workflow for this compound will be as follows:

Caption: Workflow for the structure elucidation of this compound.

III. Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the most direct evidence for the molecular weight of a compound. For a small organic molecule like this compound, Electron Ionization (EI) is a suitable "hard" ionization technique that can also provide valuable fragmentation data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

-

Ionization: The sample is volatilized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M•+).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Anticipated Mass Spectrum and Interpretation

For this compound (C₇H₁₁NO), we anticipate the following key features in the EI-MS spectrum:

-

Molecular Ion Peak (M•+): The most critical peak will be the molecular ion peak, which should appear at an m/z corresponding to the molecular weight of the compound. Given the molecular formula, the exact mass is 125.0841 g/mol . Therefore, we expect a strong peak at m/z = 125 . The presence of one nitrogen atom dictates that the molecular weight will be an odd number, consistent with the "Nitrogen Rule".

-

Fragmentation Pattern: Enaminones can undergo characteristic fragmentation pathways. Common losses would include the loss of a methyl group (•CH₃, M-15), loss of carbon monoxide (CO, M-28), and cleavage of the cyclohexene ring.

| Ion | m/z (Expected) | Identity |

| [C₇H₁₁NO]•+ | 125 | Molecular Ion |

| [C₆H₈NO]+ | 110 | Loss of •CH₃ |

| [C₆H₁₁N]•+ | 97 | Loss of CO |

IV. Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The enaminone moiety has several characteristic vibrational modes that we expect to observe. For a solid sample, Attenuated Total Reflectance (ATR) FTIR is a convenient and reliable technique.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and the evanescent wave interacts with the sample.

-

Spectrum Generation: The instrument records the absorption of IR radiation as a function of wavenumber (cm⁻¹).

Anticipated IR Spectrum and Interpretation

Based on the structure of this compound, we anticipate the following key absorption bands:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | sp² C-H (alkene) |

| 2960-2850 | C-H stretch | sp³ C-H (alkane) |

| ~1650 | C=O stretch | α,β-unsaturated Ketone |

| ~1600 | C=C stretch | Alkene |

| ~1560 | N-H bend | Primary Amine (-NH₂) |

The presence of strong bands in these regions would provide compelling evidence for the enaminone functional group.

V. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all protons and carbons in this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired.

-

2D NMR Acquisition: COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.

Anticipated ¹H NMR Spectrum and Interpretation

Based on the structure, we can predict the approximate chemical shifts and multiplicities of the proton signals. The numbering scheme used for assignment is shown below:

Caption: Numbering scheme for NMR assignments.

| Proton(s) | Approx. δ (ppm) | Multiplicity | Integration |

| H₂ | 4.5-5.5 | s | 1H |

| NH₂ | 4.0-6.0 | br s | 2H |

| H₄ | 2.0-2.5 | m | 2H |

| H₅ | 2.0-2.5 | m | 1H |

| H₆ | 2.0-2.5 | m | 2H |

| CH₃ | 0.9-1.2 | d | 3H |

-

The vinylic proton (H₂) is expected to be a singlet due to the absence of adjacent protons.

-

The amine protons (NH₂) will likely appear as a broad singlet and are exchangeable with D₂O.

-

The aliphatic protons (H₄, H₅, H₆) will be in the upfield region and will likely show complex splitting patterns due to coupling with each other.

-

The methyl protons will appear as a doublet due to coupling with H₅.

Anticipated ¹³C NMR Spectrum and Interpretation

| Carbon(s) | Approx. δ (ppm) |

| C₁ (C=O) | 190-200 |

| C₃ (C-N) | 160-170 |

| C₂ (C=C) | 95-105 |

| C₄, C₅, C₆ | 20-50 |

| CH₃ | 15-25 |

The carbonyl carbon (C₁) will be the most downfield signal. The carbons of the double bond (C₂ and C₃) will also be in the downfield region. The aliphatic carbons will appear in the upfield region.

2D NMR for Connectivity Confirmation

-

COSY (Correlation Spectroscopy): Will reveal proton-proton couplings. We expect to see correlations between H₄, H₅, and H₆, confirming their connectivity within the cyclohexene ring. A correlation between H₅ and the methyl protons will also be observed.

-

HSQC (Heteronuclear Single Quantum Coherence): Will show direct one-bond correlations between protons and the carbons they are attached to. This will allow for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbons and piecing together the entire molecular structure. For example, we would expect to see correlations from the methyl protons to C₅ and C₄/C₆, and from H₂ to C₄ and C₁.

Caption: Key expected HMBC correlations for this compound.

VI. Tautomerism: A Note on Structural Dynamics

It is important to recognize that enaminones can exist in tautomeric forms. The primary tautomer is the β-enaminone form, as depicted throughout this guide. However, an alternative imine tautomer could potentially exist. The collective spectroscopic data, particularly the presence of a distinct NH₂ signal in the ¹H NMR and the characteristic IR absorption bands for a primary amine and a conjugated ketone, strongly supports the predominance of the β-enaminone tautomer under normal analytical conditions.

VII. Conclusion: A Unified Structural Assignment

By systematically applying a suite of spectroscopic and spectrometric techniques, we can confidently elucidate the structure of this compound. Mass spectrometry confirms the molecular formula and weight. Infrared spectroscopy identifies the key enaminone functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the carbon-hydrogen framework. This integrated analytical approach ensures a high degree of confidence in the final structural assignment, a critical requirement for any research or development endeavor involving this versatile chemical entity.

References

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Enaminone Core

An In-depth Technical Guide to 3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4): A Versatile Scaffold for Modern Drug Discovery

This compound, identified by CAS number 54398-84-4, is a cyclic enaminone that has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry.[1][2] Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O).[1] This arrangement creates a unique "push-pull" electronic effect, where the amine group pushes electron density and the carbonyl group pulls it, resulting in a stable yet highly reactive scaffold.[2] This inherent reactivity, featuring both nucleophilic and electrophilic centers, allows this compound to serve as a linchpin in the construction of complex heterocyclic systems, which are foundational to many modern pharmaceuticals.[3] This guide offers a detailed exploration of its synthesis, reactivity, and strategic applications for professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectral properties is fundamental to its application in a research setting. These characteristics govern its solubility, stability, and reactivity, and provide the means for its unambiguous identification.

Core Properties

The key physicochemical descriptors for this compound are summarized below, based on aggregated data from authoritative chemical databases.[4][5][6]

| Property | Value | Source |

| CAS Number | 54398-84-4 | [4][5] |

| Molecular Formula | C₇H₁₁NO | [4] |

| Molecular Weight | 125.17 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Density | ~1.027 g/cm³ | [6][7] |

| Boiling Point | 214.3°C at 760 mmHg | [6][7] |

| Flash Point | 83.4°C | [6][7] |

| XLogP3 | 0.4 | [6] |

| Topological Polar Surface Area | 43.1 Ų | [4] |

| Canonical SMILES | CC1CC(=CC(=O)C1)N | [4] |

Spectroscopic Signature

While specific spectra are dependent on the solvent and instrumentation, the expected spectroscopic characteristics are:

-

¹H NMR: Protons on the amine group would appear as a broad singlet. The vinyl proton would be a singlet in the olefinic region. The methyl group would present as a doublet, coupled to the adjacent methine proton. The remaining aliphatic protons on the cyclohexene ring would appear as multiplets.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~190-200 ppm), the two sp² carbons of the enamine system, and the sp³ carbons of the aliphatic portion of the ring, including the methyl group.

-

IR Spectroscopy: Key absorption bands would include N-H stretching for the amine group (~3200-3400 cm⁻¹), C=O stretching for the conjugated ketone (~1640-1660 cm⁻¹), and C=C stretching for the alkene (~1550-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 125, corresponding to the molecular weight.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of cyclic enaminones like this compound involves the condensation of a 1,3-dicarbonyl compound with ammonia or an amine.[3] This method is favored due to the wide availability of starting materials and the straightforward nature of the reaction.

General Synthetic Protocol: Condensation Pathway

The synthesis is typically achieved by reacting 5-methylcyclohexane-1,3-dione with a source of ammonia, such as ammonium acetate. The causality behind this choice is the ability of the dione to readily form an enol or enolate, which is then attacked by the nucleophilic ammonia. Subsequent dehydration drives the reaction to completion, forming the stable conjugated enaminone system.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 5-methylcyclohexane-1,3-dione in a suitable solvent like toluene or ethanol.

-

Amine Addition: Add a molar equivalent of an ammonia source (e.g., ammonium acetate). The acetate salt is often used as it buffers the reaction medium.

-

Azeotropic Water Removal: For reactions in toluene, fit the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation. This is a critical step that drives the equilibrium towards the product.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) until the starting dione is consumed.

-

Workup and Isolation: After cooling, the solvent is removed under reduced pressure. The crude product can then be purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel typically yields the pure product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. guidechem.com [guidechem.com]

A Comprehensive Guide to the Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one: Protocols, Mechanisms, and Modern Methodologies

Foreword: The Strategic Importance of β-Enaminones

In the landscape of synthetic organic chemistry, β-enaminones represent a class of exceptionally versatile intermediates. Their unique electronic structure, characterized by a vinylogous amide system, renders them valuable precursors for the synthesis of a wide array of nitrogen and oxygen-containing heterocycles.[1] These heterocyclic scaffolds form the core of numerous pharmaceuticals, natural products, and bioactive compounds. Among these crucial building blocks, 3-amino-5-methylcyclohex-2-en-1-one stands out for its utility and straightforward accessibility. This guide provides an in-depth exploration of its synthesis, grounded in established chemical principles and augmented with modern, efficiency-focused techniques. We will dissect the causal factors behind procedural choices, offering not just a methodology, but a validated framework for its successful preparation.

The Foundational Chemistry: Synthesis via Condensation

The most direct and widely adopted strategy for synthesizing this compound is the condensation reaction between a β-dicarbonyl compound and an amine source.[2][3] This approach is robust, high-yielding, and relies on readily available starting materials.

-

The β-Diketone: The carbon backbone is provided by 5-methylcyclohexane-1,3-dione.[4][5] The two carbonyl groups, separated by a methylene group, create an acidic environment at the C2 position and provide the electrophilic sites for nucleophilic attack.

-

The Amine Source: The amino functionality is typically introduced using ammonia or a surrogate that generates ammonia in situ, such as ammonium acetate.[6]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks one of the carbonyl carbons, forming a hemiaminal (or carbinolamine) intermediate. Subsequent dehydration, driven by heat or catalysis, eliminates a molecule of water to yield the thermodynamically stable, conjugated enaminone product.

Experimental Frameworks: From Conventional Heating to Microwave Acceleration

While the core reaction is straightforward, the method of execution significantly impacts reaction time, energy consumption, and overall efficiency. We present two validated protocols: a traditional thermal method and a modern, microwave-assisted approach.

Protocol I: Conventional Thermal Synthesis

This method relies on standard laboratory heating to drive the reaction to completion. It is a reliable and well-documented procedure.

Step-by-Step Methodology:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methylcyclohexane-1,3-dione (1.0 eq) and ammonium acetate (1.3 eq).[6] The use of a slight excess of ammonium acetate ensures a sufficient supply of ammonia to drive the reaction forward.

-

Solvent and Reaction: While the reaction can be run neat, the addition of a solvent like ethanol or toluene can facilitate a more homogenous reaction mixture. Heat the mixture to 110°C in an oil bath.[6]

-

Reaction Progression: Maintain heating for approximately 15-30 minutes.[6] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Product Isolation and Purification: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will often crystallize or solidify directly from the reaction mixture.[6]

-

Work-up: Add a minimal amount of a suitable solvent, such as ethyl acetate, and gently heat to dissolve the product, then cool to 0°C to induce recrystallization. This step helps remove any unreacted starting material or byproducts.[6]

-

Final Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a stable solid.

Protocol II: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[7] By utilizing microwave irradiation for direct and efficient heating, this method dramatically reduces reaction times and often improves yields, aligning with the principles of green chemistry.[8][9]

Step-by-Step Methodology:

-

Reagent Setup: In a dedicated microwave reaction vessel, thoroughly mix 5-methylcyclohexane-1,3-dione (1.0 eq) and the chosen amine source (e.g., ammonium acetate, 1.3 eq). This reaction is ideally performed under solvent-free conditions.[8][9][10]

-

Microwave Irradiation: Seal the vessel and place it in a commercial microwave reactor. Irradiate the mixture at a constant temperature (e.g., 180°C) or power (e.g., 300 W) for a short duration, typically 2-5 minutes.[10]

-

Safety Precaution: Ensure the vessel is allowed to cool to a safe temperature before opening, as the reaction is performed under pressure.

-

Product Isolation: Once cooled, the product will typically solidify within the vessel. The work-up is often simpler than the thermal method.

-

Purification: The high purity of the crude product may only require a simple trituration with a solvent like diethyl ether or ethyl acetate to remove residual impurities, followed by filtration and drying.

Data Summary and Method Comparison

The choice of synthetic method often depends on available equipment, desired throughput, and energy considerations. The following table provides a comparative summary.

| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis (MAOS) |

| Key Reagents | 5-methylcyclohexane-1,3-dione, Ammonium Acetate | 5-methylcyclohexane-1,3-dione, Ammonium Acetate |

| Solvent | Optional (Ethanol, Toluene) or Solvent-free | Preferentially Solvent-free |

| Reaction Time | 15 - 30 minutes | 2 - 5 minutes |

| Energy Input | Oil Bath (110°C) | Microwave Irradiation (e.g., 180°C / 300W) |

| Typical Yield | Good to Excellent (>90%) | Excellent (>95%) |

| Key Advantages | Utilizes standard lab equipment, well-established. | Extremely rapid, high energy efficiency, green chemistry.[8][9] |

| Key Disadvantages | Longer reaction time, higher energy consumption. | Requires specialized microwave reactor. |

Visualization of the Synthetic Process

To better illustrate the workflow and chemical transformation, the following diagrams are provided.

Caption: High-level workflow for the synthesis of the target enaminone.

Caption: Chemical scheme for the condensation reaction.

Conclusion: A Foundational Synthesis for Modern Chemistry

The synthesis of this compound from 5-methylcyclohexane-1,3-dione is a cornerstone reaction that provides access to a highly valuable synthetic intermediate. The operational simplicity, high yields, and adaptability to modern techniques like microwave-assisted synthesis make it an exemplary process for both academic research and industrial drug development. By understanding the underlying mechanism and the practical advantages of different methodologies, researchers can confidently and efficiently produce this key building block for the construction of complex molecular architectures.

References

-

Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. ResearchGate. Available at: [Link]

-

Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]

-

Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar. Available at: [Link]

-

Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link]

-

Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC. Available at: [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. ResearchGate. Available at: [Link]

-

Yb(OTf)3‐catalyzed reactions of 1,3‐diketones and amines. ResearchGate. Available at: [Link]

-

3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. Available at: [Link]

-

3-Amino-5,5-dimethyl-2-cyclohexen-1-one. PubChem. Available at: [Link]

-

β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Taylor & Francis Online. Available at: [Link]

-

Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Available at: [Link]

-

3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. MDPI. Available at: [Link]

-

ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. ResearchGate. Available at: [Link]

-

5-METHYLCYCLOHEXANE-1,3-DIONE. Matrix Fine Chemicals. Available at: [Link]

-

Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Thieme Connect. Available at: [Link]

-

5-METHYL-1,3-CYCLOHEXANDIONE. ChemBK. Available at: [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. National Institutes of Health. Available at: [Link]

-

5-METHYLCYCLOHEXANE-1,3-DIONE. Chemdad. Available at: [Link]

-

Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. ACS Publications. Available at: [Link]

- Process for producing 3-amino-2-cyclohexenone.Google Patents.

-

3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 0.25-hydrate. Sci-Hub. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Enaminone synthesis by amination [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 5-メチル-1,3-シクロヘキサンジオン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

3-Amino-5-methylcyclohex-2-en-1-one IUPAC name

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Amino-5-methylcyclohex-2-en-1-one

Abstract

Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is the cornerstone of unambiguous chemical communication. It provides a logical and universally accepted framework for naming organic compounds, ensuring that a given name corresponds to a single, unique molecular structure. This guide provides a detailed deconstruction of the IUPAC naming protocol for the compound this compound (CAS No. 54398-84-4).[1][2][3] Aimed at researchers, chemists, and drug development professionals, this document elucidates the hierarchical rules and logical decisions required to arrive at the systematic name, emphasizing the causality behind each step.

Molecular Structure and Functional Group Analysis

The first step in any nomenclature exercise is a thorough analysis of the molecule's constituent parts. The structure is a substituted six-membered carbon ring.

Core Components:

-

Parent Ring: A six-carbon cyclic structure (cyclohexane derivative).

-

Unsaturation: A carbon-carbon double bond within the ring, making it a cyclohexene derivative.

-

Principal Functional Group: A ketone group (C=O) within the ring.

-

Substituents: An amino group (-NH₂) and a methyl group (-CH₃) attached to the ring.

The presence of multiple functional groups necessitates a hierarchical approach to determine the parent structure and the correct numbering sequence.

The Logic of IUPAC Nomenclature: A Step-by-Step Derivation

The IUPAC name is derived not by arbitrary assignment but through a systematic application of prioritized rules. The process is a self-validating system where each step logically follows from the last.

Step 2.1: Identification of the Principal Functional Group

When a molecule contains multiple functional groups, they are ranked by priority. The group with the highest priority dictates the suffix of the compound's name.[4][5] In this molecule, we must compare the ketone and the amine.

According to IUPAC rules, the ketone group has higher priority than the amine group.[6][7][8] This is generally based on the oxidation state of the carbon atom in the functional group. The carbonyl carbon of a ketone is more oxidized than the carbon of an amine.

Table 1: Functional Group Priority

| Functional Group | Class Name | Suffix (as Principal Group) | Prefix (as Substituent) | Priority |

|---|---|---|---|---|

| -C=O | Ketone | -one | oxo- | Higher |

| -NH₂ | Amine | -amine | amino- | Lower |

Step 2.2: Determination of the Parent Structure

The principal functional group (ketone) is part of the cyclic system. Consequently, the cyclic structure is designated as the parent.[9][10] The structure is a six-membered ring containing a double bond and a ketone. This defines the parent structure as a cyclohexenone .

Step 2.3: Numbering the Cyclohexenone Ring

The numbering of the parent ring is the most critical step and follows a strict set of rules designed to provide the lowest possible locants (numbers) to key features in a specific order of precedence.

-

Principal Functional Group: The carbon atom of the highest-priority functional group must be assigned the lowest possible number.[11][12] For a ketone in a ring, the carbonyl carbon is designated as C1 .

-

Multiple Bonds: Next, the numbering must proceed through the atoms of the double bond, assigning them the lowest possible locants.[13][14] Starting from C1 (the ketone), we can number in two directions. Numbering towards the double bond gives it the positions C2 and C3. Numbering away from it would place it at C6 and C1, which is incorrect. Therefore, the double bond is located between C2 and C3.

-

Substituents: The direction of numbering is now fixed. We continue around the ring to assign locants to the remaining substituents.

The diagram below illustrates the application of these rules, resulting in the only correct numbering scheme.

Diagram 1: Correct IUPAC numbering of the molecular structure.

Step 2.4: Identifying and Locating Substituents

With the ring correctly numbered, we can now precisely locate the substituents:

-

The amino group (-NH₂) is located at position C3 .

-

The methyl group (-CH₃) is located at position C5 .

Step 2.5: Assembling the Final IUPAC Name

The final name is assembled by combining the identified components in a specific order:

-

Substituents: List the substituents as prefixes in alphabetical order (amino comes before methyl).

-

Parent Ring: State the name of the parent ring (cyclohex).

-

Unsaturation: Indicate the position and type of the double bond (-2-en).

-

Principal Group: Add the suffix for the principal functional group with its position (-1-one).

Combining these parts gives: This compound .

Systematic Protocol for IUPAC Name Determination

The logic described above can be summarized into a repeatable workflow, ensuring consistency and accuracy in naming complex cyclic molecules. This protocol serves as a self-validating system for drug development professionals handling novel chemical entities.

Diagram 2: Workflow for the systematic determination of the IUPAC name.

Conclusion

The systematic name This compound is unequivocally derived from the foundational principles of IUPAC nomenclature. By prioritizing the ketone functional group, establishing the cyclohexenone parent, and applying a strict numbering hierarchy that gives precedence first to the principal functional group and then to the double bond, we arrive at a name that is both logical and unambiguous. This methodical approach is essential for maintaining clarity and precision in scientific research, documentation, and regulatory affairs.

References

-

PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

-

MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. Retrieved from [Link]

-

ChemistryHelp. (2025, December 21). Which Functional Groups Take Priority In Organic Naming? [Video]. YouTube. Retrieved from [Link]

-

StudySmarter. (2023, November 30). Functional Group Priorities Explained. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012, September 28). Proper IUPAC name of a substituted cyclohexenol. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Reddit. (2019, January 7). IUPAC naming. r/Mcat. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methyl-2-hexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, October 24). How To Write IUPAC Names of Cyclic, Bicyclic & Spiro Compounds [Video]. YouTube. Retrieved from [Link]

-

IUPAC. (n.d.). Rule A-61. General Principles (CYCLIC HYDROCARBONS WITH SIDE CHAINS). Advanced Chemistry Development. Retrieved from [Link]

-

IUPAC. (n.d.). Rule C-12 Guide to Construction of the Name (Substitutive Nomenclature). Advanced Chemistry Development. Retrieved from [Link]

-

Skonieczny, W. S. (n.d.). The IUPAC Rules for Naming Organic Molecules. TSFX. Retrieved from [Link]

-

StudySmarter. (2023, October 14). Naming Cycloalkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes. Retrieved from [Link]

Sources

- 1. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 54398-84-4|this compound|BLD Pharm [bldpharm.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. egpat.com [egpat.com]

- 7. medlifemastery.com [medlifemastery.com]

- 8. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 10. acdlabs.com [acdlabs.com]

- 11. IUPAC Rules [chem.uiuc.edu]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. studysmarter.co.uk [studysmarter.co.uk]

An In-Depth Technical Guide to 3-Amino-5-methylcyclohex-2-en-1-one: Properties, Reactivity, and Synthetic Applications

Introduction

3-Amino-5-methylcyclohex-2-en-1-one (CAS No. 54398-84-4) is a versatile cyclic enaminone that serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a conjugated system with both a nucleophilic amino group and an electrophilic carbonyl group, imparts a rich and tunable reactivity profile. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, core reactivity, and its utility as a scaffold in the synthesis of more complex molecular architectures. By understanding the fundamental principles governing its behavior, scientists can strategically leverage this compound to construct novel chemical entities with potential applications in medicinal chemistry and materials science.

Chemical Identity and Structure

Proper identification is critical for regulatory compliance, procurement, and scientific communication. This compound is known by several synonyms, and its core structural and identifying information is cataloged across multiple chemical databases.

Key Identifiers:

-

IUPAC Name: this compound[1]

The molecule's structure, characterized by a six-membered ring containing a ketone, a double bond, and an amine, is depicted below.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, influencing everything from reaction conditions and solvent selection to purification and formulation. The key computed and experimental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 125.17 g/mol | [1][2][4] |

| Exact Mass | 125.084063974 Da | [1][2] |

| Appearance | White to yellow powder or crystals | [5] |

| Boiling Point | 214.3°C at 760 mmHg | [2][6] |

| Flash Point | 83.4°C | [2][6] |

| Density | 1.027 g/cm³ | [2][6] |

| Vapor Pressure | 0.157 mmHg at 25°C | [2] |

| XLogP3 | 0.4 | [1][2][7] |

| Topological Polar Surface Area | 43.1 Ų | [1][7] |

| Hydrogen Bond Donor Count | 1 | [2][7] |

| Hydrogen Bond Acceptor Count | 2 | [2][7] |

| Rotatable Bond Count | 0 | [2] |

| Property reported for the closely related analog 3-Amino-5,5-dimethylcyclohex-2-enone. |

Spectroscopic Characterization (Predicted)

While specific spectra are best obtained empirically, the structure of this compound allows for the confident prediction of its key spectroscopic features. This theoretical analysis is invaluable for compound verification and quality control.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The vinyl proton (-CH=) should appear as a singlet in the downfield region (δ 5.0-5.5 ppm). The protons of the amino group (-NH₂) will likely present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The methyl group (-CH₃) will be a doublet, coupled to the adjacent methine proton. The remaining aliphatic protons on the cyclohexene ring will exhibit complex splitting patterns in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR (Carbon NMR): The carbon spectrum should display seven distinct signals. The carbonyl carbon (C=O) will be the most downfield signal (δ > 190 ppm). The two sp² carbons of the enamine system will appear in the δ 100-160 ppm range. The remaining four sp³ carbons, including the methyl carbon, will be found in the upfield region (δ 20-50 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the conjugated ketone is expected around 1650-1600 cm⁻¹. The N-H stretching of the primary amine will appear as one or two bands in the 3500-3300 cm⁻¹ region. The C=C double bond stretch will be observed near 1600-1550 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 125. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as CO or CH₃.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its dual reactivity, a consequence of the vinylogous amide system. The electron-donating amino group enriches the electron density of the conjugated system, making the α-carbon and the nitrogen atom nucleophilic. Conversely, the electron-withdrawing carbonyl group renders the β-carbon electrophilic, susceptible to conjugate addition.

Caption: Key reactive sites of this compound.

This reactivity makes it a precursor for a wide range of heterocyclic compounds. For instance:

-

Pyridine and Quinoline Synthesis: Condensation reactions with 1,3-dicarbonyl compounds or other suitable electrophiles can lead to the formation of fused pyridine and quinoline ring systems, which are prevalent scaffolds in pharmaceuticals.

-

Michael Additions: The β-carbon can be targeted by various nucleophiles, allowing for the introduction of new substituents and further functionalization of the ring.

-

N-Functionalization: The amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.

Representative Synthetic Protocol

While numerous specific synthetic procedures exist depending on the desired derivative, a foundational and illustrative protocol is the synthesis of the title compound itself from a readily available precursor, 5-methyl-1,3-cyclohexanedione. This method relies on the classic and robust reaction of a β-dicarbonyl compound with an ammonia source.

Objective: To synthesize this compound.

Materials:

-

5-methyl-1,3-cyclohexanedione

-

Ammonium acetate or aqueous ammonia

-

Toluene or a similar aprotic solvent

-

Dean-Stark apparatus

-

Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Charging: To the flask, add 5-methyl-1,3-cyclohexanedione (1.0 eq), ammonium acetate (1.1-1.5 eq), and toluene (sufficient to suspend the reagents).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules. Its use as an intermediate is documented in various patents for the preparation of compounds with diverse therapeutic applications.

A search of patent literature reveals that this chemical structure is a component of synthetic pathways leading to more complex molecules.[1] For example, enaminones are key intermediates in the synthesis of dihydropyridines, a class of compounds known for their activity as calcium channel blockers used in treating hypertension. The general synthetic utility for creating substituted cyclic systems makes this compound relevant for library synthesis in early-stage drug discovery campaigns. While not a therapeutic agent itself, its role as a foundational piece for building potential drug candidates is well-established in the field.

Safety and Handling

As with any chemical reagent, proper handling procedures must be followed to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

While specific GHS hazard data for this compound is limited, related enaminones are classified as harmful if swallowed (H302).[5] Prudent practice dictates treating it with appropriate caution. Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and, most importantly, its tunable dual-mode reactivity make it an asset in the synthetic chemist's toolbox. From the construction of complex heterocyclic systems to its application as a scaffold in drug discovery programs, a thorough understanding of this compound's nature is key to unlocking its full synthetic potential.

References

-

PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

Sources

- 1. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein - Google Patents [patents.google.com]

- 3. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]

- 4. 3-Amino-5-methyl-2-hexanone | C7H15NO | CID 315903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3905940A - Process for the manufacture of 5-amino-2-({62 -cyanoethyl)-5-cyclohexen-1-one - Google Patents [patents.google.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. When Cyclodextrins Met Data Science: Unveiling Their Pharmaceutical Applications through Network Science and Text-Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-AMINO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-Amino-5-methylcyclohex-2-en-1-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-amino-5-methylcyclohex-2-en-1-one, a key cyclic enaminone, with a focus on its molecular characteristics, synthesis, analytical validation, and its significance as a scaffold in medicinal chemistry. Enaminones, defined by their β-amino-α,β-unsaturated carbonyl moiety, are exceptionally versatile building blocks in organic synthesis and represent a privileged pharmacophore in drug discovery. This document details robust protocols for the synthesis and characterization of the title compound, underpinned by an exploration of the chemical principles that dictate its reactivity and biological activity. We will delve into its established and potential applications, particularly in the development of novel anticancer, anticonvulsant, and antimicrobial agents, providing researchers, scientists, and drug development professionals with a foundational resource for leveraging this compound in their work.

Introduction: The Versatility of the Enaminone Scaffold

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This arrangement results in a unique "push-pull" electronic effect, where the electron-donating amino group "pushes" electron density through the conjugated system to the electron-withdrawing carbonyl group. This inherent polarization imparts a rich and varied reactivity, with both nucleophilic (at the α-carbon and the nitrogen) and electrophilic (at the β-carbon and the carbonyl carbon) sites.

This compound (Molecular Formula: C₇H₁₁NO, Molecular Weight: 125.17 g/mol ) is a canonical example of a cyclic enaminone.[1][2] Its constrained cyclic structure provides a degree of conformational rigidity, making it an attractive scaffold for designing molecules with specific three-dimensional orientations for interaction with biological targets. The therapeutic potential of enaminones has been increasingly recognized, with derivatives demonstrating a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects.[3][4] This guide serves to consolidate the core knowledge of this compound, providing both the theoretical underpinnings and practical methodologies for its use in a research and development setting.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's properties is fundamental to its application. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 125.17 g/mol | [1] |

| Molecular Formula | C₇H₁₁NO | [1] |

| CAS Number | 54398-84-4 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1CC(=CC(=O)C1)N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

These properties suggest that the molecule possesses good "drug-like" characteristics, such as a low molecular weight and a balanced lipophilicity (XLogP3), which are often correlated with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Purification

The most common and efficient method for the synthesis of cyclic enaminones is the condensation of a β-dicarbonyl compound with ammonia or a primary amine. For this compound, the logical precursor is 5-methyl-1,3-cyclohexanedione.

Synthetic Workflow

The synthesis is typically a one-pot reaction that proceeds via the formation of an enol, followed by nucleophilic attack by ammonia and subsequent dehydration to yield the stable enaminone product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will yield a product with the analytical characteristics outlined in Section 4.

Materials:

-

5-methyl-1,3-cyclohexanedione (1.0 eq)

-

Ammonium acetate (1.3 eq)

-

Toluene or Ethanol (as solvent)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for workup and filtration

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 5-methyl-1,3-cyclohexanedione (e.g., 10.0 g, 79.3 mmol).

-

Reagents: Add ammonium acetate (e.g., 10.0 g, 129.7 mmol) and toluene (100 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Causality Note: The removal of water via azeotropic distillation is crucial as it drives the reaction equilibrium towards the product, ensuring a high yield.

-

Workup: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. The product will often begin to crystallize out of the solution. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold diethyl ether or ethanol to remove residual toluene and unreacted starting material. The product is often obtained in high purity, but can be further purified by recrystallization from ethanol or ethyl acetate if necessary.

-

Drying: Dry the purified solid under vacuum to a constant weight. A typical yield is in the range of 85-95%.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the vinylic proton, multiplets for the aliphatic protons of the cyclohexene ring, a singlet for the methyl group, and a broad singlet for the amine protons (which is D₂O exchangeable).

-

¹³C NMR (100 MHz, CDCl₃): Key signals would include a peak for the carbonyl carbon (~195-200 ppm), signals for the two sp² carbons of the enamine system, and several signals in the aliphatic region for the sp³ carbons and the methyl group.[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

Characteristic Absorptions (cm⁻¹): Look for strong N-H stretching bands (typically two bands around 3200-3400 cm⁻¹), a strong C=O stretch (around 1640-1660 cm⁻¹, lowered from the typical ketone region due to conjugation), and a C=C stretch (around 1560-1580 cm⁻¹).

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Expected M/z: For electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 126.1.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Justification: Formic acid is a mass spectrometry-compatible modifier that helps to produce sharp, well-defined peaks by controlling the ionization state of the analyte.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Validation: A pure sample should yield a single major peak. The retention time can be used as an identifier for future analyses. This method is scalable and can be adapted for preparative separations.[7]

Applications in Drug Discovery and Development

The enaminone scaffold is a cornerstone in the synthesis of a multitude of heterocyclic compounds and serves as a pharmacophore for a range of biological activities.[8]

Role as a Synthetic Intermediate

The reactivity of this compound allows it to be a versatile precursor for more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.

Caption: Synthetic utility of the enaminone core in generating diverse heterocyclic systems.

Therapeutic Potential

Research into enaminone derivatives has revealed significant therapeutic potential across several disease areas.

-

Anticancer Activity: Numerous enaminone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[9] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[10]

-

Anticonvulsant Properties: The enaminone scaffold is considered an excellent pharmacophore for anticonvulsant activity.[11] Studies have shown that certain derivatives can modulate neuronal excitability, potentially through interaction with GABA receptors or ion channels.[3][12]

-

Antimicrobial and Anti-inflammatory Effects: The conjugated system in enaminones is also associated with antimicrobial and anti-inflammatory properties.[13] Derivatives have shown efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus.[9]

| Therapeutic Area | Example of Activity | Representative Reference |

| Oncology | Inhibition of various human cancer cell lines (e.g., breast, colon, melanoma). | [9][14] |

| Neurology | Anticonvulsant effects in animal models of epilepsy. | [11][12] |

| Infectious Disease | Antibacterial activity against Gram-positive and Gram-negative bacteria. | [13][15] |

Conclusion

This compound is more than just a simple organic molecule; it is a powerful and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its straightforward synthesis, combined with its rich chemical reactivity and proven biological relevance, establishes it as a high-value scaffold. This guide has provided a detailed framework for its synthesis, characterization, and potential applications. As the demand for novel therapeutics continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a critical role in the development of the next generation of medicines.

References

-

Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (2007). Enaminones: Exploring additional therapeutic activities. Medicinal research reviews, 27(5), 633–665. [Link]

-

Al-Ghorbani, M., Che, P., & Liu, Y. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]

-

Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Edafiogho, I. O., et al. (2007). Enaminones: Exploring Additional Therapeutic Activities. Journal of Pharmaceutical Sciences, 96(10), 2509-2531. [Link]

-

Synthesis of 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one and analysis of its structure by X‐ray crystallography, NMR, UV‐Vis spectroscopy and DFT calculations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2021). Tetrahedron, 83(1), 131984. [Link]

-

de la Torre, A., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 1534-1542. [Link]

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

de la Torre, A., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

-

SIELC Technologies. (2018). 3-Aminocyclohex-2-en-1-one. [Link]

-

Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

-

Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 34(11), 3329-3332. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. Retrieved January 17, 2026, from [Link].

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ahmed, K., et al. (2023). New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies. ACS Omega, 8(30), 27367–27385. [Link]

-

LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link].

-

K., R. R., & N., M. K. (2006). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. Molbank, 2006(6), M517. [Link]

-

Hranjec, M., et al. (2019). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 7(2), 143-151. [Link]

- Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.

-

Barluenga, J., et al. (2011). Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4785–4789. [Link]

-

3-Amino-5,5-dimethyl-2-phenylcyclohex-2-en-1-one. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 315903, 3-Amino-5-methyl-2-hexanone. PubChem. Retrieved January 17, 2026, from [Link].

-

3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 0.25-hydrate. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90798065, 5-Amino-2-methylcyclohex-2-en-1-one. PubChem. Retrieved January 17, 2026, from [Link].

-

Mallesha, L., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. International Journal of ChemTech Research, 3(3), 1269-1274. [Link]

-

Nawrot-Modranka, J., et al. (2015). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 20(10), 18053–18073. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136680, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. PubChem. Retrieved January 17, 2026, from [Link].

Sources

- 1. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) 13C NMR [m.chemicalbook.com]

- 7. 3-Aminocyclohex-2-en-1-one | SIELC Technologies [sielc.com]

- 8. "Enaminones: Exploring additional therapeutic activities" by Ivan O. Edafiogho, Samuel B. Kombian et al. [collections.uhsp.edu]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enaminones: Exploring additional therapeutic activities - PubMed [pubmed.ncbi.nlm.nih.gov]